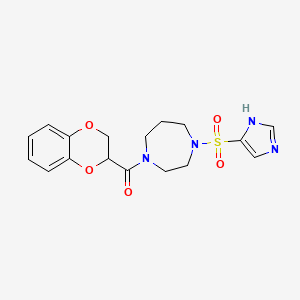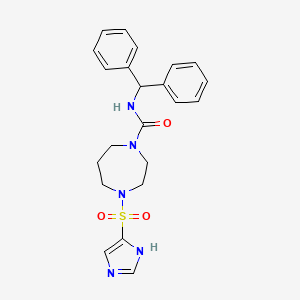![molecular formula C19H19N3O4S B6431176 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide CAS No. 1904377-32-7](/img/structure/B6431176.png)
4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene, pyridine, and furan), an amide functional group, and a sulfamoyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of amides, sulfamoyl groups, and aromatic rings. For example, the amide group could undergo hydrolysis, the sulfamoyl group could participate in substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .科学的研究の応用
4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of amines, as a fluorescent label for the detection of proteins, and as a fluorescent tag for the detection of DNA. It has also been used as a fluorescent reporter for the detection of small molecules and as a fluorescent marker for the detection of enzymes. Furthermore, this compound has been used in the synthesis of novel compounds, such as polymers, polysaccharides, and peptides.
作用機序
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is not fully understood. However, it is believed that the molecule binds to amines, proteins, and DNA, forming a fluorescent complex. This complex is then detected using fluorescence spectroscopy. Additionally, the molecule has been shown to interact with enzymes, suggesting that it may be involved in enzymatic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to bind to amines, proteins, and DNA, suggesting that it may have some effect on these molecules. Additionally, it has been shown to interact with enzymes, suggesting that it may have some effect on enzymatic reactions.
実験室実験の利点と制限
The advantages of using 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide in laboratory experiments include its small size, which allows it to be easily synthesized and used in a wide range of experiments. Additionally, its fluorescence properties make it ideal for use in fluorescence-based experiments. However, there are some limitations to using this compound. It is not very stable in aqueous solutions, and its fluorescence properties can be affected by other molecules in the solution.
将来の方向性
The potential future directions for 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into its ability to bind to amines, proteins, and DNA, as well as its ability to interact with enzymes, could lead to new and improved methods for detecting and analyzing these molecules. Finally, further research into its potential applications in materials science and nanotechnology could lead to new and improved materials and devices.
合成法
4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide can be synthesized from commercially available starting materials through a series of chemical reactions. The synthesis involves the condensation of dimethylsulfamoyl chloride and 2-furan-2-ylpyridine-4-ylmethanol in aqueous medium. The reaction is catalyzed by an acid and proceeds in two steps. The first step involves the formation of an intermediate, followed by the second step which involves the formation of the desired product. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by column chromatography.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)16-7-5-15(6-8-16)19(23)21-13-14-9-10-20-17(12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGNMBXTMDEOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6431098.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6431102.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6431110.png)
![1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6431114.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane](/img/structure/B6431122.png)


![5-{[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6431152.png)
![3,5-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6431163.png)
![2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B6431180.png)
![2-(cyclopentylsulfanyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide](/img/structure/B6431185.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6431194.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide](/img/structure/B6431198.png)
![5-bromo-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B6431204.png)